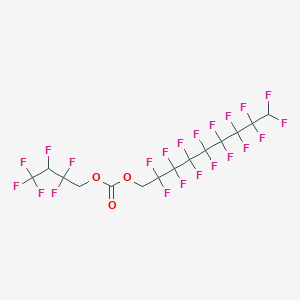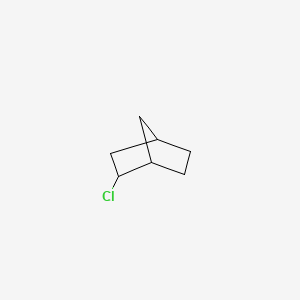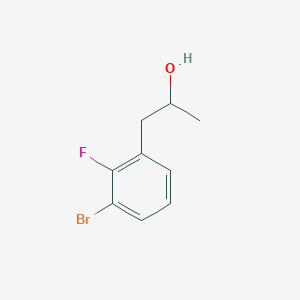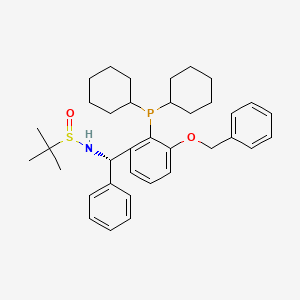
5-Cyclopentylfuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopentylfuran-2-carbaldehyde, with the chemical formula C10H12O2, is a compound that belongs to the class of aldehydes Its systematic name is 5-(cyclopentyl)furan-2-carbaldehyde
Structure: The compound consists of a furan ring (a five-membered ring containing four carbon atoms and one oxygen atom) with a cyclopentyl group attached to one of its carbons. The aldehyde functional group (CHO) is also present.
Vorbereitungsmethoden
Synthetic Routes::
Method 1: One common synthetic route involves the oxidation of 5-cyclopentylfuran using reagents like chromic acid or potassium permanganate. The aldehyde group is introduced during this oxidation step.
Method 2: Another approach is the Vilsmeier-Haack reaction, where 5-cyclopentylfuran reacts with a chloroformamide derivative (such as DMF-POCl) to form the aldehyde.
Industrial Production:: Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Analyse Chemischer Reaktionen
5-Cyclopentylfuran-2-carbaldehyde can participate in various reactions:
Oxidation: It can undergo oxidation reactions, converting the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group yields the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents: Reagents like sodium borohydride (NaBH) for reduction and chromic acid (HCrO) for oxidation are commonly used.
Major Products: The major products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Cyclopentylfuran-2-carbaldehyde finds applications in:
Organic Synthesis: It serves as a building block for more complex molecules.
Flavor and Fragrance Industry: Some derivatives contribute to the aroma of natural products.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore or scaffold for drug development.
Wirkmechanismus
The compound’s mechanism of action depends on its specific application. For example:
- In drug development, it may interact with specific molecular targets (enzymes, receptors) to exert therapeutic effects.
- In flavor compounds, it could enhance taste or aroma perception.
Vergleich Mit ähnlichen Verbindungen
While 5-Cyclopentylfuran-2-carbaldehyde is unique due to its cyclopentyl-furan-aldehyde combination, similar compounds include furan aldehydes and related heterocyclic structures.
Eigenschaften
Molekularformel |
C10H12O2 |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
5-cyclopentylfuran-2-carbaldehyde |
InChI |
InChI=1S/C10H12O2/c11-7-9-5-6-10(12-9)8-3-1-2-4-8/h5-8H,1-4H2 |
InChI-Schlüssel |
CHZTUCWSILXROG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)C2=CC=C(O2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)







amine](/img/structure/B12088635.png)

![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)

![3-[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12088665.png)
